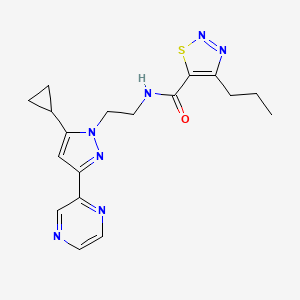
N-(2-(4-(4-氟苯基)哌嗪-1-基)乙基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide”, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用
1. Inhibitor of Equilibrative Nucleoside Transporters (ENTs) The compound has been found to be a novel inhibitor of ENTs, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Neuropharmacological Applications
Given the neuropharmacological potential of piperazine derivatives, the compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems .
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship studies. For example, it has been used to study the effects of various modifications on the inhibitory activity of ENTs .
Inhibitor of Urease
Benzimidazole derivatives of the compound have shown potential as urease inhibitors, which could have applications in the treatment of diseases caused by urease-producing bacteria .
5. Inhibitor of Human Leukocyte Elastase (HLE) The saccharin moiety, which is present in various classes of 5HT1a antagonists, has been identified as an important molecular component in human leukocyte elastase (HLE) inhibitors .
Analgesic Applications
The saccharin moiety has also been found to be an important component in analgesics, suggesting potential applications of the compound in pain management .
7. Inhibitor of Human Mast Cell Tryptase The compound could potentially be used as an inhibitor of human mast cell tryptase, which plays a key role in allergic and inflammatory diseases .
Inhibitor of Aldehyde Dehydrogenase
The compound could also be used as an inhibitor of aldehyde dehydrogenase, which has implications in the treatment of alcohol dependence and cancer .
作用机制
Target of Action
The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . This could potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s structure-activity relationship studies suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ent1 and ent2 . This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially affect cell viability and protein expression . .
Action Environment
The action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide could be influenced by various environmental factors. For instance, the physicochemical properties of the compound, such as size, charge, and lipophilicity, could affect its interaction with ENTs . Additionally, factors like pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-13(2)16(21)18-7-8-19-9-11-20(12-10-19)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZCTNPFINYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


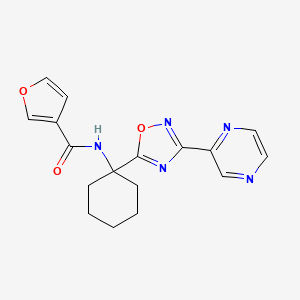
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)

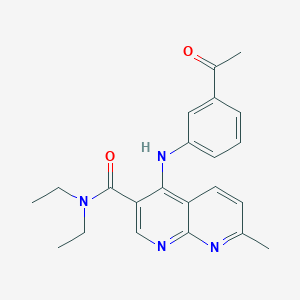
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
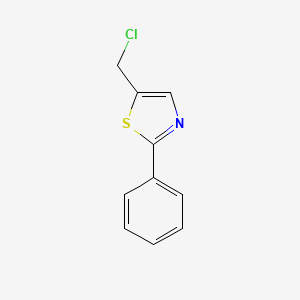
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
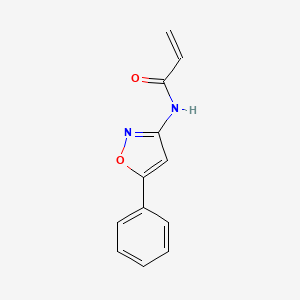
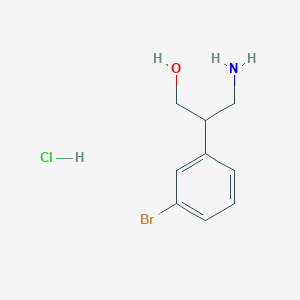
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)

